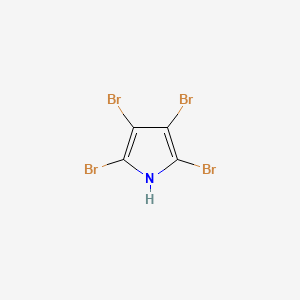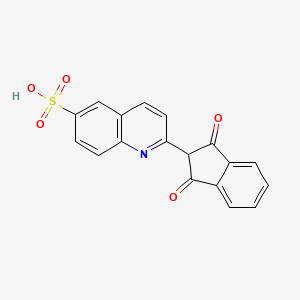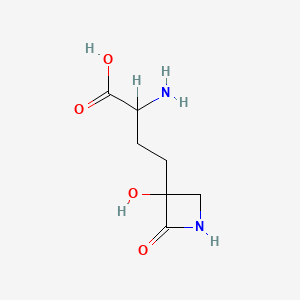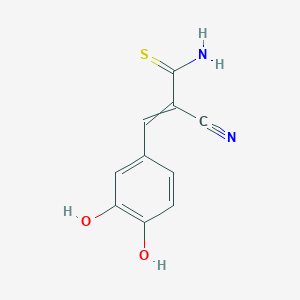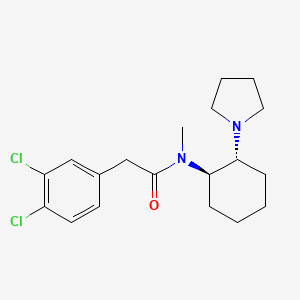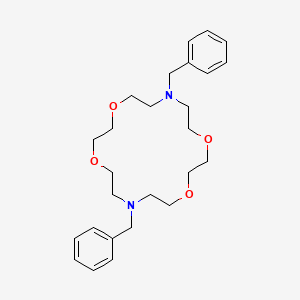
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Overview
Description
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is a macrocyclic compound known for its unique structure and versatile applications. It is also referred to as 1,10-Dibenzyl-1,10-diaza-18-crown-6 or N,N′-Dibenzyl-4,13-diaza-18-crown-6. This compound is characterized by its ability to form stable complexes with various metal ions, making it valuable in analytical chemistry and sensor development .
Mechanism of Action
Target of Action
It is known to bind metal ions like potassium and pyridoxine hydrochloride . These ions play crucial roles in various biological processes, including signal transduction, enzyme activation, and maintaining cell potential.
Mode of Action
The compound, being a macrocycle, facilitates the modification of the electrode used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . It is also capable of effectively binding metal ions
Result of Action
It is used as an ionophore in the preparation of poly(vinyl chloride) membrane-based zn2+ sensor applicable in the estimation of zn in water and drug samples .
Biochemical Analysis
Biochemical Properties
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and bind metal ions such as potassium and pyridoxine hydrochloride . This compound interacts with various enzymes and proteins, facilitating the modification of electrodes used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples . The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, which can influence the activity of enzymes and proteins involved in these biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to suppress the biological function of osteosarcoma cells . The compound’s ability to bind metal ions and form stable complexes can lead to alterations in cellular processes, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. This compound can inhibit or activate enzymes by forming stable complexes with metal ions, which can alter the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . The compound’s ability to form hydrogen bonds and bind metal ions is crucial for its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the molecular weight of this polymer can be determined by measuring its weight gain following exposure to hydrogen plasma . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that the compound’s ability to form stable complexes with metal ions can lead to sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively bind metal ions and influence biochemical reactions without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and gene expression . Threshold effects have been noted, indicating that the compound’s impact on cellular processes is dose-dependent.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s ability to form stable complexes with metal ions can influence metabolic flux and metabolite levels. For example, it has been used in the estimation of riboflavin or vitamin B2 in food and pharmaceutical samples, indicating its role in metabolic pathways involving these compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation within specific cellular compartments . This can influence the compound’s activity and function, as well as its overall distribution within the organism.
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form stable complexes with metal ions and interact with specific targeting signals or post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is crucial for elucidating its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane typically involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane undergoes various chemical reactions, including:
Complexation Reactions: Forms stable complexes with metal ions such as zinc, samarium, and triiodide.
Substitution Reactions: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts in aqueous or organic solvents.
Substitution: Requires reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane has several scientific research applications:
Analytical Chemistry: Used as a macrocycle to modify electrodes for the estimation of riboflavin (vitamin B2) in food and pharmaceutical samples.
Sensor Development: Acts as an ionophore in polyvinyl chloride membrane-based sensors for detecting zinc ions in water and drug samples.
Environmental Monitoring: Employed in the preparation of modified graphite electrodes for detecting samarium in ores and industrial effluents.
Comparison with Similar Compounds
Similar Compounds
- 1,10-Dibenzyl-1,10-diaza-18-crown-6
- N,N′-Dibenzyl-4,13-diaza-18-crown-6
- 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane
Uniqueness
7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane is unique due to its specific arrangement of benzyl groups and the macrocyclic ring structure. This configuration enhances its ability to form stable complexes with a wide range of metal ions, making it particularly valuable in analytical and environmental applications .
Properties
IUPAC Name |
7,16-dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O4/c1-3-7-25(8-4-1)23-27-11-15-29-19-21-31-17-13-28(24-26-9-5-2-6-10-26)14-18-32-22-20-30-16-12-27/h1-10H,11-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHZGOBRKWVALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN(CCOCCOCCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391303 | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69703-25-9 | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16- diazacyclooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


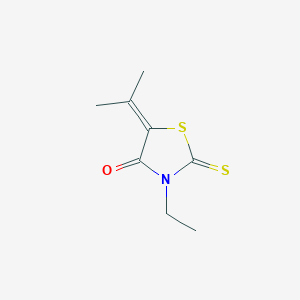
![7-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one](/img/structure/B1229805.png)
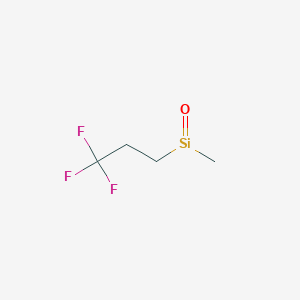
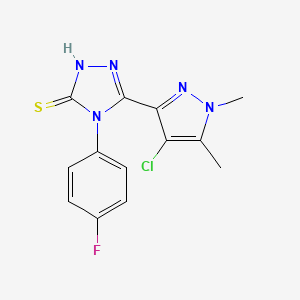
![5,6-Dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B1229808.png)
![N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-pyridinecarboxamide](/img/structure/B1229810.png)
![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)
![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)
